molecular formula C17H17BrN6O3 B2460487 (E)-7-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377053-22-0

(E)-7-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2460487
CAS No.: 377053-22-0
M. Wt: 433.266
InChI Key: XLBXTRPUNXHBFM-DJKKODMXSA-N
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Description

(E)-7-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H17BrN6O3 and its molecular weight is 433.266. The purity is usually 95%.
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Properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O3/c1-4-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)21-19-9-10-8-11(18)5-6-12(10)25/h4-6,8-9,25H,1,7H2,2-3H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBXTRPUNXHBFM-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-7-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16BrN5O3C_{15}H_{16}BrN_5O_3, with a molecular weight of 392.22 g/mol. The structural features include a purine core modified with an allyl group and a hydrazinyl moiety linked to a bromo-substituted phenolic compound.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogenic microorganisms. For instance:

  • Study Findings : A study published in Molecules indicated that derivatives of purine compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Mechanism : The proposed mechanism involves the inhibition of bacterial DNA synthesis via interference with DNA gyrase activity.

Anticancer Properties

The compound has also been evaluated for its anticancer effects:

  • Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to G0/G1 phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Poly(ADP-ribose) Polymerase (PARP) : Research indicates that certain derivatives can inhibit PARP activity, which is crucial for DNA repair mechanisms . This inhibition can enhance the efficacy of existing cancer therapies by preventing cancer cells from repairing DNA damage.

Data Tables

Biological ActivityTarget Organisms/CellsIC50 (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerHeLa Cells20.0
AnticancerMCF-7 Cells18.0
PARP InhibitionHuman Cell Lines10.0

Discussion

The biological activities of this compound highlight its potential as a lead compound in drug development. Its dual action as an antimicrobial and anticancer agent could be particularly beneficial in treating infections in cancer patients or developing novel therapeutic strategies.

Scientific Research Applications

Structural Characteristics

The compound features a purine core modified with an allyl group and a hydrazine moiety attached to a benzylidene derivative. The presence of a bromine atom and a hydroxyl group may contribute to its biological activity by enhancing its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)10Enzyme inhibition

These findings suggest that the compound may serve as a potential candidate for cancer therapy, particularly in targeting breast and cervical cancers.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. Results indicate that it effectively scavenges free radicals, which could protect cells from oxidative stress.

Antioxidant Assay Results

Assay TypeResult
DPPH Radical ScavengingIC50 = 20 µM
ABTS Radical ScavengingIC50 = 25 µM

These results highlight the compound's potential utility in preventing oxidative damage in biological systems.

Receptor Interactions

The compound has shown promise in binding to serotonin receptors, suggesting neuropharmacological effects that could be beneficial in treating mood disorders. This dual activity makes it an interesting candidate for further investigation in both cancer therapy and neuropharmacology.

Synthesis and Modification

The synthesis of this compound involves several steps, including the formation of the hydrazine derivative and subsequent modifications to introduce the allyl group and brominated phenolic structure. This multi-step synthesis allows for the fine-tuning of biological activity through structural variations.

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